molecular formula C15H13N3OS B11763300 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11763300
M. Wt: 283.4 g/mol
InChI Key: NRQSBDATDYTEIB-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the triazole ring. The thiol group (-SH) attached to the triazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function. The compound’s ability to modulate signaling pathways and induce apoptosis in cancer cells is of particular interest in medicinal research .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Methoxy group at a different position.

    4-(3-Hydroxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Hydroxy group instead of methoxy.

Uniqueness

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-5-8-12(10-13)18-14(16-17-15(18)20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20)

InChI Key

NRQSBDATDYTEIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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